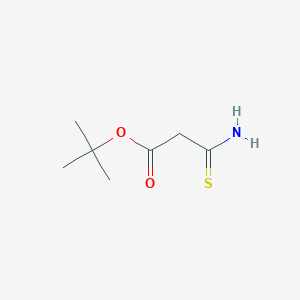

Tert-butyl 2-carbamothioylacetate

Overview

Description

Tert-butyl 2-carbamothioylacetate: is an organic compound with the molecular formula C7H13NO2S . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a carbamothioyl group, and an acetate group. This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Tert-butyl 2-carbamothioylacetate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins.

Mode of Action

This interaction may alter the protein synthesis process, potentially affecting the function and behavior of cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to protein synthesis, given its target. By interacting with Methionine aminopeptidase 1, it could influence the maturation of proteins and their subsequent functions within the cell .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to changes in protein synthesis and function. By influencing the activity of Methionine aminopeptidase 1, it could affect the structure and function of newly synthesized proteins, potentially leading to changes in cellular behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reaction with Carboxylic Acids: Tert-butyl 2-carbamothioylacetate can be synthesized by reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide.

Hydrazine Hydrate Method: Another method involves the reaction of hydrazine hydrate with isopropyl alcohol, followed by the addition of BOC acid anhydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-carbamothioylacetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or an amine, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, amines.

Substitution Products: Various substituted carbamates and esters.

Scientific Research Applications

Chemistry:

Protecting Group: Tert-butyl 2-carbamothioylacetate is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under acidic conditions.

Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is used in the development of drugs, particularly those targeting enzymes and receptors involved in metabolic pathways.

Biochemical Research: It is employed in studies involving enzyme inhibition and protein modification.

Industry:

Comparison with Similar Compounds

- Tert-butyl carbamate

- Tert-butyl methacrylate

- Tert-butyl ethyl malonate

Comparison:

- Tert-butyl carbamate: Similar in structure but lacks the carbamothioyl group, making it less reactive in certain chemical reactions .

- Tert-butyl methacrylate: Primarily used in polymer synthesis, it differs in its application and chemical reactivity due to the presence of a methacrylate group .

- Tert-butyl ethyl malonate: Used as an intermediate in organic synthesis, it has different functional groups that influence its reactivity and applications .

Tert-butyl 2-carbamothioylacetate stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and biological applications.

Biological Activity

Tert-butyl 2-carbamothioylacetate (chemical formula: CHNOS) is an organic compound that has garnered attention for its diverse biological activities, particularly its interaction with key enzymes involved in protein synthesis. This article delves into its biological activity, exploring its mechanism of action, pharmacokinetics, and potential applications in drug development.

Target Enzyme: Methionine Aminopeptidase 1

This compound primarily targets Methionine aminopeptidase 1 (MetAP1), an enzyme crucial for protein maturation and synthesis. By inhibiting MetAP1, the compound can disrupt normal protein synthesis pathways, leading to altered cellular functions and behaviors. The inhibition of this enzyme may have significant implications in various biological processes, including cell growth and differentiation.

Biological Activity Overview

This compound exhibits several biological activities, which can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Inhibition Studies : Research has demonstrated that compounds targeting MetAP1 can significantly affect cellular processes. For instance, studies on similar inhibitors have shown alterations in cell proliferation and apoptosis mechanisms due to disrupted protein maturation .

- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity is crucial. Compounds with tert-butyl groups often exhibit increased lipophilicity, impacting their pharmacological profiles. This has been explored in various medicinal chemistry studies focusing on drug analogues .

- In Vivo Studies : While specific in vivo data for this compound are scarce, related compounds have shown promising results in animal models for anti-inflammatory and anticancer activities. These findings suggest potential therapeutic applications that warrant further investigation .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl 3-amino-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2,3)10-6(9)4-5(8)11/h4H2,1-3H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXPDEOWDKBHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579503 | |

| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-76-6 | |

| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-carbamothioylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.